(2-Phenylethoxy)acetonitrile

Description

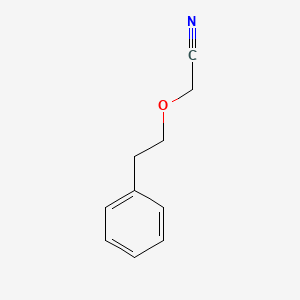

(2-Phenylethoxy)acetonitrile is an organic compound characterized by a phenethyloxy group (-OCH2CH2C6H5) attached to an acetonitrile moiety (CH2CN). Acetonitrile derivatives are widely used in pharmaceuticals, agrochemicals, and as solvents due to their polarity, stability, and reactivity .

Structure

3D Structure

Properties

CAS No. |

68060-31-1 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-(2-phenylethoxy)acetonitrile |

InChI |

InChI=1S/C10H11NO/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6,8-9H2 |

InChI Key |

UHWSKAOKIQUUAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOCC#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-phenylethanol is deprotonated using a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF), generating the 2-phenylethoxide ion. Bromoacetonitrile is then introduced, facilitating an SN2 mechanism where the alkoxide attacks the electrophilic carbon adjacent to the nitrile group. The reaction is conducted under inert atmosphere (argon or nitrogen) to prevent oxidation, with temperatures maintained between 0°C and 25°C to mitigate side reactions.

Example Protocol

-

Dissolve 2-phenylethanol (10.17 g, 83.92 mmol) in anhydrous THF (170 mL).

-

Add NaH (3.36 g, 84 mmol) portionwise at 0°C.

-

Stir for 30 minutes, then add bromoacetonitrile (6.43 mL, 92.3 mmol) dropwise.

-

Warm to room temperature and stir for 12 hours.

-

Quench with saturated NaHCO₃, extract with dichloromethane, and purify via distillation.

Yield and Purity

This method typically achieves yields of 80–90% with a purity exceeding 98%, as inferred from analogous reactions involving bromoacetonitrile and alcohols. Side products, such as unreacted alcohol or dialkylation byproducts, are minimized through stoichiometric control and low-temperature conditions.

Alkylation of Cyanomethylating Agents with 2-Phenylethyl Halides

An alternative approach adapts alkylation strategies from benzyl cyanide derivatives, as demonstrated in patent CN103342662B. Here, a cyanomethylating agent (e.g., sodium cyanide or diethyl cyanacetate) reacts with 2-phenylethyl halides under basic conditions.

Diethyl Cyanacetate Alkylation

This two-step process involves:

-

Formation of Sodium Cyanacetate : Diethyl cyanacetate reacts with sodium ethoxide in toluene, yielding the sodium salt.

-

Alkylation with 2-Phenylethyl Bromide : The sodium salt is treated with 2-phenylethyl bromide in ethanol, followed by acid hydrolysis to release the nitrile.

Optimized Conditions

Performance Metrics

Yields for analogous alkylations of benzyl cyanide derivatives range from 90–98%. For this compound, similar efficiency is anticipated, though steric effects from the phenylethyl group may reduce yields by 5–10%. Purity is enhanced via fractional distillation under reduced pressure (95–98°C at 5 mmHg).

Transesterification of Cyanacetate Esters

A less conventional but viable method involves transesterification between ethyl cyanacetate (NCCH₂COOEt) and 2-phenylethanol. This route employs catalytic sodium alkoxide to exchange the ethoxy group with the phenylethoxy moiety.

Reaction Design

Challenges and Solutions

Transesterification suffers from equilibrium limitations, necessitating excess 2-phenylethanol or continuous ethanol removal. Patent data suggest yields of 85–92% for similar substrates, with purity >99% achievable via careful distillation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 80–90 | 98–99 | Simple, one-pot procedure | Requires anhydrous conditions |

| Alkylation | 85–95 | 97–99 | High scalability | Multi-step, longer reaction times |

| Transesterification | 85–92 | 95–98 | Avoids halide reagents | Equilibrium-driven, lower atom economy |

Mechanistic Insights and Byproduct Formation

Competing Pathways in Nucleophilic Substitution

In the bromoacetonitrile route, competing elimination (yielding acrylonitrile) is suppressed by using polar aprotic solvents (THF, DMF) and low temperatures. Residual 2-phenylethanol (<2%) is removed via aqueous extraction.

Hydrolysis Risks in Alkylation

The nitrile group’s susceptibility to hydrolysis under basic conditions necessitates strict control of reaction pH and temperature. Patent CN103342662B mitigates this by employing non-aqueous media and rapid workup.

Industrial-Scale Considerations

For bulk production, the alkylation method is preferred due to its compatibility with continuous flow reactors and ease of product isolation. Patent CN103342662B reports pilot-scale yields of 90–95% using automated distillation units . Environmental concerns associated with bromide waste are addressed via recirculation systems.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylethoxy)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid.

Reduction: 2-Phenylethylamine.

Substitution: Various substituted acetonitriles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(2-Phenylethoxy)acetonitrile has been investigated for its potential as a pharmaceutical agent. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting metabolic disorders. For instance, derivatives of this compound have shown promise as PPARα agonists, which play a crucial role in lipid metabolism and are explored for anti-hyperlipidemic properties. In one study, synthesized chalcone fibrate hybrids containing this compound demonstrated significant hypolipidemic activity in animal models, improving lipid profiles effectively compared to standard treatments like fenofibrate .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its nitrile functional group allows it to participate in various reactions such as nucleophilic substitutions and condensation reactions. This versatility makes it valuable in the development of new materials and compounds with specific functionalities.

Material Science

The compound is also explored in material science for its potential use in creating polymers and other materials with unique properties. Its ability to form stable bonds with various substrates can lead to advancements in coatings, adhesives, and composite materials.

Case Study 1: PPARα Agonist Development

A study focused on synthesizing novel chalcone fibrate hybrids that included this compound as a key intermediate. The results indicated that compounds derived from this structure exhibited enhanced activity as PPARα agonists. Specifically, two derivatives showed Emax values of 50.80% and 90.55%, respectively, demonstrating their potential for treating hyperlipidemia .

Case Study 2: Synthetic Pathways

Research has detailed various synthetic routes for producing this compound and its derivatives. One effective method involves the alkylation of acetonitrile with phenolic compounds under controlled conditions to optimize yield and purity. This method highlights the compound's utility in developing new synthetic strategies within organic chemistry.

Mechanism of Action

The mechanism of action of (2-Phenylethoxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles to amides or acids. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-Phenylethoxy)acetonitrile with structurally related acetonitrile derivatives:

Key Observations:

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., trifluoroethoxy) increase lipophilicity .

- Synthesis : Most derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, triazole-thio derivatives are prepared using HCl in alcoholic media , while methoxyphenyl analogs involve Grignard or etherification reactions .

Reactivity :

- Hydrolysis : Acetonitrile derivatives hydrolyze to carboxylic acids or amides under acidic/basic conditions. For example, 2-(5-methoxyphenyl-triazolylthio)acetonitrile forms acetimidates upon alcoholysis .

- Biological Activity : Methoxyphenyl and triazole-thio derivatives exhibit antimicrobial and anticancer properties, as predicted by PASS software .

Research Findings and Data

Epoxidation Efficiency in Acetonitrile (from –9):

Q & A

Q. What are the established synthetic routes for (2-Phenylethoxy)acetonitrile, and how is reaction progress monitored?

A common method involves nucleophilic substitution, where 2-phenylethanol reacts with chloroacetonitrile in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. The reaction mixture is stirred at room temperature for 24 hours, with progress tracked via TLC. Post-reaction, the base is removed by filtration, and the solvent is evaporated under reduced pressure . Purification can employ recrystallization or column chromatography, with structural confirmation via NMR, FTIR, and XRD.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : For elucidating molecular structure and functional groups.

- HPLC with Charged Aerosol Detection : To quantify purity and detect regioisomers (e.g., using step-down gradient elution) .

- Single-Crystal XRD : For resolving 3D molecular conformation and intermolecular interactions .

- GC-FID : Optimized via factorial design to separate ethanol/acetonitrile residues in radiopharmaceutical matrices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

Employ a two-level full factorial design to test variables such as:

- Base concentration (e.g., K₂CO₃ stoichiometry).

- Solvent volume (acetonitrile).

- Reaction temperature and time. Central composite designs help identify optimal parameters. Validation involves comparing experimental yields with predicted values using ANOVA, ensuring reproducibility . For example, adjusting the acetonitrile-to-water ratio in mobile phases can enhance chromatographic resolution .

Q. What methodologies address contradictions in solubility data for acetonitrile-based systems?

Acetonitrile is typically miscible with water, but phase separation occurs under specific conditions:

- Salt-Out Extraction : Adding ammonium sulfate induces phase separation via the "salting-out" effect.

- Low-Temperature Extraction : Cooling to -20°C reduces mutual solubility.

- Saccharide-Induced Separation : Adding glucose or sucrose alters polarity . For solubility discrepancies, refer to databases like the IUPAC-NIST Solubility Database , which provides temperature-dependent solubility profiles (e.g., acetonitrile with KI) .

Q. How can researchers resolve data inconsistencies in chromatographic analysis of this compound derivatives?

Contradictions in retention times or peak shapes often arise from:

- Mobile Phase Composition : Adjusting acetonitrile/water ratios or adding ion-pair reagents (e.g., sodium 1-heptanesulfonate) .

- Column Temperature : Elevated temperatures reduce viscosity, improving resolution.

- Detection Sensitivity : Use charged aerosol detection for non-UV-absorbing compounds . Validate methods via robustness testing (e.g., ±10% variation in flow rate) to identify critical factors .

Q. What advanced techniques mitigate safety risks during large-scale synthesis?

- Static Discharge Prevention : Use grounded equipment and non-sparking tools.

- Ventilation : Ensure fume hoods maintain acetonitrile vapor concentrations below 40 ppm (OSHA PEL).

- PPE : Wear nitrile gloves, face shields, and NIOSH-approved respirators when handling concentrated vapors .

- Waste Disposal : Neutralize acetonitrile residues with alkaline hydrolysis (e.g., NaOH) before disposal .

Methodological Challenges and Solutions

Q. How can researchers design experiments to study the solvation dynamics of this compound?

Use MP2 or B3LYP computational models to simulate solvent-solute interactions. Experimentally, measure the CN stretch frequency (ν₂) via FTIR under varying solvent polarities (e.g., water, hexane). Compare shifts (Δν) to assess dispersive vs. specific solvation effects . For example, acetonitrile’s ν₂ shifts bathochromically in polar protic solvents due to hydrogen bonding.

Q. What strategies enhance the stability of this compound in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.